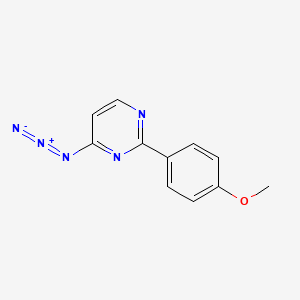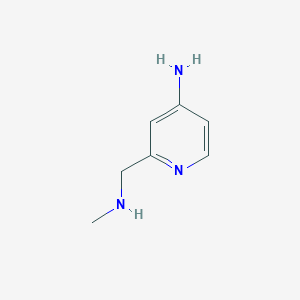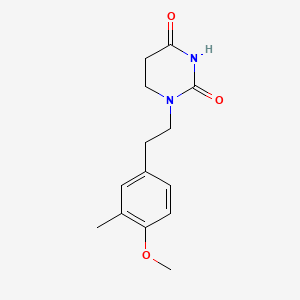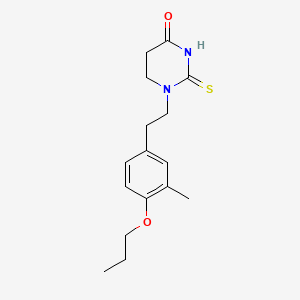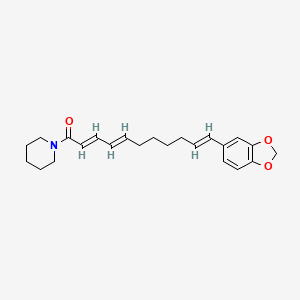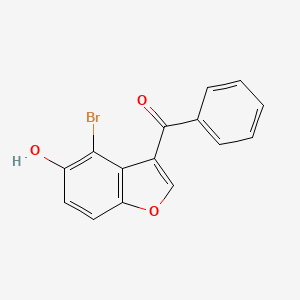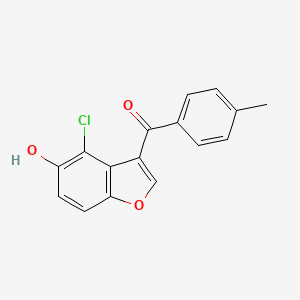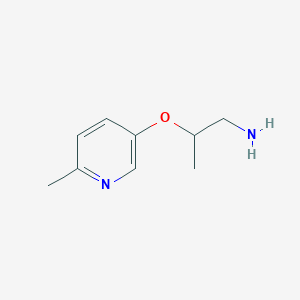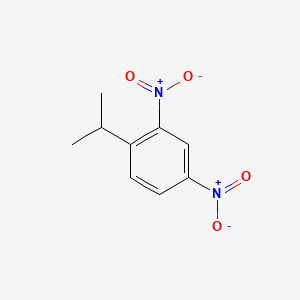
Benzene, 1-(1-methylethyl)-2,4-dinitro-
Vue d'ensemble
Description
Cumene (Isopropylbenzene) is an organic compound that contains a benzene ring with an isopropyl substituent . It is a constituent of crude oil and refined fuels . It is a flammable colorless liquid that has a boiling point of 152 °C .
Synthesis Analysis
Commercial production of cumene is by Friedel–Crafts alkylation of benzene with propylene . The original route for manufacturing of cumene was by alkylation of benzene in the liquid phase using sulfuric acid as a catalyst .Molecular Structure Analysis
The molecular formula of cumene is C9H12 . The structure of cumene includes a benzene ring with an isopropyl substituent .Chemical Reactions Analysis
Nearly all the cumene that is produced as a pure compound on an industrial scale is converted to cumene hydroperoxide, which is an intermediate in the synthesis of other industrially important chemicals, primarily phenol and acetone .Physical And Chemical Properties Analysis
Cumene is a colorless liquid with a sharp, gasoline-like odor . It has a density of 0.862 g/cm³, a melting point of -96 °C, and a boiling point of 152 °C . It is soluble in acetone, ether, and ethanol, but negligible in water .Applications De Recherche Scientifique
Synthesis and DNA Binding
A study focused on the synthesis and structure of derivatives of Benzene, 1-(1-methylethyl)-2,4-dinitro-, highlighted its potential application in creating monomers for polymeric materials. One derivative demonstrated strong binding to ds.DNA, suggesting a potential role in biotechnological applications related to DNA interaction. The cyclic voltammetric (CV) investigations indicated these compounds as significant ds.DNA binders and replication quenchers, proposing a threading intercalation mode of binding based on molecular structures and electrochemical data (Haider et al., 2011).
Molecular Devices
Another research explored a dinitro-based molecular device, analyzing its performance as a molecular memory but with distinct characteristics from its nitroamino counterparts. The study utilized density functional and Green function theories, providing insights into the charge states and current–voltage characteristics, which are crucial for developing molecular electronic devices (Seminario et al., 2002).
Photostability and Fluorescence
Research on benzene derivatives also extends into the development of novel fluorescent materials. A study presented a benzene-based compound with high fluorescence emission, photostability, and unique properties like solid-state emissivity, water solubility, and independence from solvent and pH. This compound, with its large Stokes shifts, opens new avenues for imaging applications and the design of luminescent materials (Beppu et al., 2015).
Electrophilic Trifluoromethylation
A study on the trifluoromethylation of aromatic compounds using a rhenium catalyst highlighted the potential of benzene derivatives in facilitating the introduction of trifluoromethyl groups. This reaction is significant for the synthesis of compounds with enhanced chemical and physical properties, useful in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Genotoxicity and Environmental Impact
A study assessing the genotoxicity of benzene and its derivatives on human lymphocytes using the comet assay highlighted the DNA-damaging potential of these compounds. Understanding the genotoxic effects is crucial for evaluating the environmental and health impacts of exposure to benzene derivatives (Chen et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dinitro-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGGSYXBBWRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058981 | |
| Record name | Benzene, 1-(1-methylethyl)-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1-methylethyl)-2,4-dinitro- | |
CAS RN |
89-07-6 | |
| Record name | 1-(1-Methylethyl)-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1-methylethyl)-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1-methylethyl)-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(1-methylethyl)-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



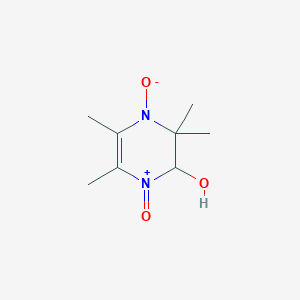
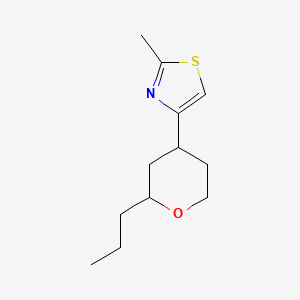

![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)
